4-(3,4-Dimethoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol
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Overview
Description
4-(3,4-Dimethoxyphenyl)-3-methyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one is a complex heterocyclic compound that belongs to the class of oxazoloquinolines. This compound is characterized by its unique structure, which includes a quinoline core fused with an oxazole ring and substituted with a 3,4-dimethoxyphenyl group. The presence of these functional groups imparts significant biological and pharmacological properties to the compound, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-3-methyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Substitution with 3,4-Dimethoxyphenyl Group: The final step involves the substitution of the quinoline core with the 3,4-dimethoxyphenyl group through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-3-methyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the quinoline core, resulting in the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-3-methyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Pharmacological Research: The compound is explored for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders and infectious diseases.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-3-methyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.
Receptor Binding: The compound can bind to specific receptors on the cell surface, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the presence of a hydroxy group at the 4-position.
Pyrimidoquinolines: These compounds have a fused pyrimidine ring instead of an oxazole ring.
Triazoloquinolines: These compounds contain a triazole ring fused to the quinoline core.
Uniqueness
4-(3,4-Dimethoxyphenyl)-3-methyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one is unique due to its specific substitution pattern and the presence of both an oxazole ring and a 3,4-dimethoxyphenyl group. This unique structure imparts distinct biological and pharmacological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H20N2O4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3-methyl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one |
InChI |
InChI=1S/C19H20N2O4/c1-10-16-17(11-7-8-14(23-2)15(9-11)24-3)18-12(5-4-6-13(18)22)20-19(16)25-21-10/h7-9,17,20H,4-6H2,1-3H3 |
InChI Key |
VPBQUNFYIHZOLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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